Nardosinone

描述

Nardosinone, identified as a main active constituent of Nardostachys jatamansi, exhibits a broad spectrum of pharmacological activities including anti-inflammatory, cardioprotective, and neuroprotective effects. Its therapeutic potential spans across treating bacterial infections, periodontitis, cardiac and neurodegenerative diseases, and even cancer. Despite its promising applications, the molecular mechanisms underlying its action and the comprehensive pharmacokinetics and toxicology profiles require further elucidation (Jiawei Wen et al., 2021).

Synthesis Analysis

This compound's synthesis and metabolism have been explored to understand its bioactivity and stability in biological systems. In vivo studies in mice have shown that this compound undergoes various metabolic reactions including hydroxylation, hydrogenation, and glucuronidation, among others. These metabolic pathways result in the formation of numerous metabolites, highlighting the compound's complex biotransformation and the need for comprehensive metabolic profiling (J. Zhang et al., 2022).

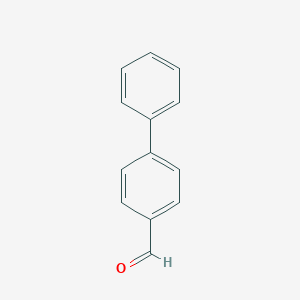

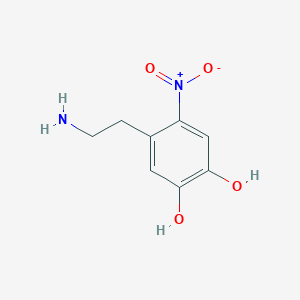

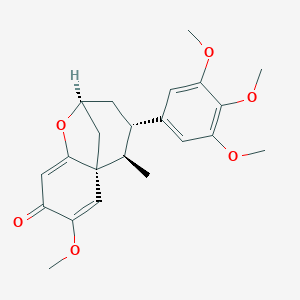

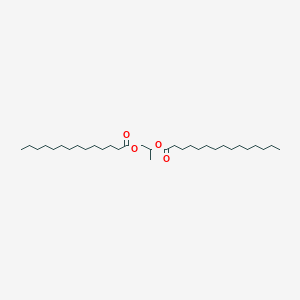

Molecular Structure Analysis

The molecular structure of this compound is central to its pharmacological activities. Studies focusing on its degradation under various conditions have provided insights into its stability and the formation of degradation products. These findings are crucial for the quality control and application of this compound-related products, ensuring their therapeutic efficacy and safety (B. Xue et al., 2023).

Chemical Reactions and Properties

This compound's chemical reactivity, particularly in response to environmental factors like temperature and pH, has been examined to understand its stability. Its sensitivity to light and temperature has implications for its storage and handling, emphasizing the need for careful control of these conditions to maintain its therapeutic properties (Liu Guo-lin et al., 2015).

科学研究应用

抗炎应用

Nardosinone 已经被确定为一种有效的抗炎剂。 它在调节炎症途径方面的治疗潜力显而易见,这对于治疗关节炎和其他慢性炎症性疾病可能是有益的 .

抗抑郁作用

研究表明,this compound 可能具有抗抑郁特性。 这在精神卫生领域尤其重要,因为它可以用于开发治疗抑郁症和焦虑症的新疗法 .

心脏保护特性

This compound 的心脏保护作用值得注意。 已证明它可以保护心脏组织免受损伤,这可能有助于治疗或预防心脏病,包括心律不齐和心脏病发作 .

神经保护潜力

This compound 表现出神经保护活性,使其成为研究阿尔茨海默病和帕金森病等神经退行性疾病的候选药物。 它抑制神经炎症的能力是其神经保护特性的一个关键方面 .

抗心律失常作用

作为一种抗心律失常药,this compound 可用于稳定心律。 这种应用对于开发治疗各种类型的心律失常的疗法至关重要 .

抗牙周炎活性

在牙科研究中,this compound 的抗牙周炎活性表明它可以用于治疗牙周病。 它的抗炎特性也在这种应用中发挥作用 .

代谢途径分析

了解 this compound 在体内的代谢途径对于其治疗应用至关重要。 研究已经确定了许多代谢物,并提出了代谢反应,包括羟基化和葡萄糖醛酸化,这些对于其生物活性至关重要 .

稳定性和降解研究

This compound 在高温和模拟体液等各种条件下的稳定性是研究的关键领域。 这些研究有助于了解其作为治疗剂的保质期和功效 .

作用机制

Target of Action

Nardosinone, a bioactive component isolated from Nardostachys chinensis, primarily targets the neuritogenic action of dbcAMP and staurosporine . It also has a significant impact on the nitric oxide production involved in the inflammatory response .

Mode of Action

This compound enhances the neuritogenic action of dbcAMP and staurosporine . It promotes cell proliferation and increases cell migration distance in a dose-dependent manner . This compound also increases the expression of phospho-extracellular signal-regulated kinase and phospho-cAMP response element binding protein during proliferation and differentiation .

Biochemical Pathways

This compound affects the MAP kinase-dependent signaling pathway . It enhances a downstream step of MAP kinase, leading to the promotion of cell proliferation and migration . This compound also induces the selective differentiation of neural stem cells to neurons and oligodendrocytes .

Pharmacokinetics (ADME Properties)

It’s known that this compound can be converted into this compound acid or its isomers . The metabolic reactions of this compound include hydroxylation, hydrogenation, dehydration, glucuronidation, sulfation, demethylation, and carboxylation .

Result of Action

This compound has a significant impact on the proliferation, migration, and selective differentiation of neural stem cells . It promotes cell proliferation and increases cell migration distance in a dose-dependent manner . This compound also induces the selective differentiation of neural stem cells to neurons and oligodendrocytes, as indicated by the expression of microtubule-associated protein-2 and myelin basic protein .

Action Environment

This compound’s stability under varying environmental conditions and its degradation products have been studied . It was found that this compound degraded more easily under high temperatures and in simulated gastric fluid compared with the simulated intestinal fluid . This suggests that environmental factors such as temperature and pH can influence the action, efficacy, and stability of this compound.

安全和危害

未来方向

属性

IUPAC Name |

(3aR,9R,9aR,9bS)-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-9-6-5-7-10-11(16)8-12-13(15(9,10)4)14(2,3)18-17-12/h7,9,12-13H,5-6,8H2,1-4H3/t9-,12-,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGHHSIMRWPVQM-JWFUOXDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C2C1(C3C(CC2=O)OOC3(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC=C2[C@]1([C@H]3[C@@H](CC2=O)OOC3(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50946520 | |

| Record name | Nardosinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23720-80-1 | |

| Record name | Nardosinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23720-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nardosinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023720801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nardosinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nardosinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VA93HYL8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole](/img/structure/B31584.png)